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5-(Allylamino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B1620893
CAS No.: 91780-33-5
M. Wt: 173.3 g/mol
InChI Key: LJMZTBZTHWQFST-UHFFFAOYSA-N
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Description

Contextualization of Thiadiazole Derivatives within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental to organic chemistry and biology. researchgate.net Among these, five-membered heterocyclic rings that include one sulfur and two nitrogen atoms are known as thiadiazoles. researchgate.net The chemistry of these compounds has been a significant area of study for many years, as they form the basis for a vast number of biologically active molecules. ajrconline.org

Thiadiazoles can exist in several isomeric forms, including 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879), with the latter being the most extensively studied isomer. rsc.org The arrangement of the heteroatoms within the ring influences the compound's electronic properties, reactivity, and, consequently, its biological function. Researchers in heterocyclic chemistry continuously explore new synthetic routes to create novel thiadiazole derivatives and investigate their chemical and biological properties, leading to a constant stream of new discoveries and applications. ajrconline.org

Significance of the 1,3,4-Thiadiazole Scaffold in Contemporary Medicinal Chemistry Research

The 1,3,4-thiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term signifies that the core structure is a common feature in a variety of medicinal agents and natural products, indicating its versatility and importance in drug design. nih.gov The unique chemical and biological characteristics of the 1,3,4-thiadiazole ring allow for its flexible application by medicinal chemists, leading to the development of numerous therapeutic candidates. nih.govresearchgate.net

The significance of this scaffold is underscored by the broad spectrum of pharmacological activities its derivatives have been shown to possess. These activities include:

Anticancer nih.gov

Antibacterial nih.govresearchgate.net

Antifungal nih.govresearchgate.net

Anti-inflammatory nih.govresearchgate.net

Antiviral nih.gov

Antitubercular researchgate.net

Anticonvulsant researchgate.net

Antidepressant researchgate.net

Diuretic researchgate.net

The structural versatility of 1,3,4-thiadiazole derivatives permits chemists to fine-tune their pharmacological effects through various substitutions on the ring. researchgate.netresearchgate.net This ability to modify the structure to enhance bioactivity makes the 1,3,4-thiadiazole scaffold a vibrant and promising area of research for developing new therapeutic agents. researchgate.netresearchgate.net

Biological Activity of 1,3,4-Thiadiazole Derivatives References
Anticancer nih.gov
Antibacterial nih.govresearchgate.net
Antifungal nih.govresearchgate.net
Anti-inflammatory nih.govresearchgate.net
Antiviral nih.gov
Antitubercular researchgate.net
Anticonvulsant researchgate.net
Antidepressant researchgate.net
Diuretic researchgate.net

Research Trajectory and Scientific Interest in 5-(Allylamino)-1,3,4-thiadiazole-2-thiol

The specific compound this compound is a derivative of the well-studied precursor, 5-amino-1,3,4-thiadiazole-2-thiol (B144363). scbt.comnih.gov The research trajectory for this compound is intrinsically linked to the extensive investigation of its parent molecule and the broader class of 5-substituted-1,3,4-thiadiazole-2-thiols.

The parent compound, 5-amino-1,3,4-thiadiazole-2-thiol, is known to exist in a tautomeric equilibrium with its thione form, 5-amino-3H-1,3,4-thiadiazole-2-thione. nih.gov This property influences its reactivity and is a key consideration in the synthesis of its derivatives. researchgate.net

Scientific interest in creating derivatives like this compound stems from the established principle of structural modification to explore and enhance biological activities. nih.gov Researchers synthesize new derivatives by introducing various functional groups to the parent scaffold. For instance, the synthesis of novel derivatives of 5-amino-1,3,4-thiadiazole-2-thiol has been pursued to develop agents with diuretic and antidepressant activities. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3S2 B1620893 5-(Allylamino)-1,3,4-thiadiazole-2-thiol CAS No. 91780-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(prop-2-enylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-2-3-6-4-7-8-5(9)10-4/h2H,1,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMZTBZTHWQFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364646
Record name 5-(allylamino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91780-33-5
Record name MLS002920557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(allylamino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies

Synthetic Approaches to 5-(Allylamino)-1,3,4-thiadiazole-2-thiol

The formation of the foundational 1,3,4-thiadiazole (B1197879) ring is a well-established process, with several reliable synthetic routes available. These methods primarily focus on constructing the 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold.

The synthesis of the 1,3,4-thiadiazole ring system relies on several key precursors. Among the most common starting materials are thiosemicarbazides, dithiocarbazates, and acylhydrazines. jocpr.comsbq.org.br Thiosemicarbazide (B42300) and its derivatives are particularly versatile, reacting with carbon source reagents such as carboxylic acids, esters, or acid chlorides in the presence of a dehydrating agent to yield the thiadiazole heterocycle. bu.edu.eg The intramolecular cyclization of thiosemicarbazide derivatives is a widely employed and efficient strategy for forming the thiadiazole ring. sbq.org.br Additionally, derivatives of 2-amino-5-substituted-1,3,4-thiadiazoles are frequently synthesized through the cyclization of acylhydrazines or dithiocarbazates. sbq.org.br

In the pursuit of efficient and environmentally conscious chemical processes, one-pot synthetic methods for 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been developed. nih.govnih.gov A notable one-pot approach involves the reaction of a thiosemicarbazide with a carboxylic acid using a polyphosphate ester (PPE) as a cyclizing agent. nih.govmdpi.com This method is advantageous as it avoids the use of harsh or toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govnih.gov The reaction is believed to proceed via the intermediate formation of an acylated thiosemicarbazide, which subsequently undergoes cyclodehydration to furnish the final 2-amino-1,3,4-thiadiazole product. mdpi.com

A prevalent and effective method for preparing the precursor 5-amino-1,3,4-thiadiazole-2-thiol involves the direct cyclization of thiosemicarbazide with carbon disulfide. sbq.org.brconnectjournals.com This reaction is typically conducted in an alkaline medium, such as potassium hydroxide (B78521) dissolved in ethanol (B145695). jmchemsci.com The mechanism involves the initial formation of a potassium dithiocarbazate salt from the reaction of thiosemicarbazide with carbon disulfide and potassium hydroxide. connectjournals.com Subsequent heating of this intermediate induces cyclization to form the potassium salt of 2-amino-5-mercapto-1,3,4-thiadiazole. connectjournals.com The final product is obtained as a precipitate upon careful acidification of the reaction mixture with an acid like hydrochloric acid. jmchemsci.com

Table 1: Example of Thiosemicarbazide Cyclization

Reactant 1 Reactant 2 Reagent/Solvent Conditions Product Yield Reference
Thiosemicarbazide Carbon Disulfide Potassium Hydroxide / Ethanol Reflux (24h), then acidification with HCl 5-Amino-1,3,4-thiadiazole-2-thiol 74% jmchemsci.com

Strategies for Functionalization and Structural Modification of the 1,3,4-Thiadiazole-2-thiol (B7761032) Core

The 5-amino-1,3,4-thiadiazole-2-thiol core possesses two primary reactive sites—the amino group at the C5 position and the thiol group at the C2 position—which allow for extensive functionalization and structural modification.

The amino group on the 5-amino-1,3,4-thiadiazole-2-thiol scaffold serves as a nucleophilic handle for the synthesis of various derivatives, most notably imines (Schiff bases). researchgate.netnih.gov The general method for preparing these compounds is a condensation reaction between the amino group and a suitable carbonyl compound (aldehyde or ketone). researchgate.net This reaction is typically carried out by refluxing equimolar amounts of the thiadiazole precursor and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of glacial acetic acid. researchgate.netconnectjournals.com This straightforward procedure has been successfully used to produce a range of Schiff bases in good yields. researchgate.net For example, the reaction between 5-amino-1,3,4-thiadiazole-2-thiol and various substituted aldehydes in refluxing ethanol yields the corresponding imine derivatives. researchgate.net

Table 2: Synthesis of Imine Derivatives

Starting Material Carbonyl Compound Solvent/Catalyst Conditions Product Type Yield Range Reference
5-Amino-1,3,4-thiadiazole-2-thiol Various Aldehydes Ethanol / Acetic Acid Reflux (2.5 - 4h) Schiff Bases 79-88% researchgate.net
5-Amino-1,3,4-thiadiazole-2-thiol Heteroaryl Chalcones Conc. HCl - Imine Derivatives - connectjournals.com

In addition to modifying the amino group, the thiol (-SH) group is a key site for structural diversification. The preparation of thiobenzyl derivatives represents a common functionalization strategy. nih.gov A number of 5-benzylthio-1,3,4-thiadiazole compounds have been synthesized from the imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. nih.gov The synthesis involves an S-alkylation reaction, where the sulfur atom of the thiol group acts as a nucleophile, attacking a benzyl (B1604629) halide. This results in the formation of a stable thioether linkage, effectively attaching the benzyl group to the thiadiazole ring at the C2 position.

Alkylation and Acylation Reactions at Thiol and Amino Positions

The this compound core possesses two primary reactive sites for derivatization: the exocyclic thiol group (and its tautomeric thione form) and the allylamino group. These sites allow for selective alkylation and acylation reactions to produce a wide array of functionalized molecules.

Alkylation: The sulfur atom of the thiol group is a soft nucleophile and readily undergoes S-alkylation. A common method involves deprotonating the thiol with a base, such as potassium hydroxide or potassium carbonate, to form a potassium thiolate salt. ipb.pt This salt then reacts with various alkylating agents, like alkyl halides, in a polar solvent. For example, reacting the potassium salt of 5-amino-1,3,4-thiadiazole-2-thiol with chloromethylbenzene derivatives or 2-bromo-1-phenylethan-1-one in refluxing ethanol yields the corresponding S-substituted products. ipb.pt The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with α,ω-dihalogenoalkanes has also been demonstrated to produce 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles. nih.gov While S-alkylation is predominant, N-alkylation at one of the ring nitrogens can also occur under certain conditions. nih.gov

Acylation: The amino group can be readily acylated to form amide derivatives. This is typically achieved by reacting the parent compound with acylating agents like acid chlorides or by using coupling agents. In one approach, 5-amino-1,3,4-thiadiazole-2-thiol is treated with various phenylacetic acid derivatives in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in acetonitrile (B52724) to yield N-acylated products. nih.gov Another method involves reacting 5-aryl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to produce an N-chloroacetylated intermediate, which can be further modified. nih.gov The synthesis of 1,3,4-thiadiazol-2-amide derivatives can also be accomplished through the coupling reaction between a 2-amino-1,3,4-thiadiazole and an acid chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.com

The following table summarizes representative reaction conditions for these transformations.

Reaction TypeStarting MaterialReagent(s)Base/CatalystSolventProduct Type
S-Alkylation5-Amino-1,3,4-thiadiazole-2-thiolChloromethylbenzene derivativesKOH, KI (trace)Ethanol5-Amino-2-(arylmethyl)thio-1,3,4-thiadiazole
S-Alkylation5-Amino-1,3,4-thiadiazole-2-thiol2-Bromo-1-phenylethan-1-oneKOH, KI (trace)Ethanol2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one
N-Acylation5-Amino-1,3,4-thiadiazole-2-thiolPhenylacetic acid derivativesEDC, HOBtAcetonitrileN-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
N-Acylation5-Phenyl-1,3,4-thiadiazol-2-amineAcid chloridesNaHCO₃ (solid)Anhydrous THF5-Phenyl-1,3,4-thiadiazol-2-amide derivatives

Incorporation of Diverse Chemical Moieties (e.g., D,L-Methionine, Thiophene)

The synthetic utility of the this compound scaffold is further highlighted by its ability to be conjugated with other biologically relevant chemical moieties, such as amino acids and other heterocyclic rings.

D,L-Methionine: The amino acid D,L-methionine can be incorporated into the structure of 1,3,4-thiadiazoles. One synthetic route begins with the protection of methionine, for instance, as N-(3-nitrobenzoyl)-D,L-methionine. nih.gov This derivative is then converted to its corresponding hydrazide. The hydrazide is subsequently reacted with an isothiocyanate (e.g., allylisothiocyanate) to form a 1,4-disubstituted thiosemicarbazide intermediate. nih.gov Finally, intramolecular cyclization of this thiosemicarbazide in an acidic medium yields the desired 1,3,4-thiadiazole containing the D,L-methionine moiety. nih.gov A similar strategy starting from L-methionine has been used to prepare thiourea (B124793) derivatives of 1,3,4-thiadiazoles. kuleuven.be

Thiophene (B33073): Thiophene, a five-membered aromatic ring containing sulfur, is another moiety that has been successfully coupled to the 1,3,4-thiadiazole core. The development of new antitumor agents has driven the synthesis of numerous compounds containing both thiophene and thiadiazole rings. nih.gov For example, new thiophene and 1,3,4-thiadiazole-based heterocycles have been prepared from ketene (B1206846) N,S-acetals, which in turn are synthesized from the reaction of 3-oxopropanenitriles with phenyl isothiocyanate. nih.gov These intermediates can then be reacted with hydrazonyl halides to afford the 1,3,4-thiadiazole derivatives. nih.gov

Advanced Synthetic Techniques and Rearrangement Reactions

Beyond standard derivatization, advanced synthetic methods, including molecular rearrangements, offer pathways to novel thiadiazole structures.

Application of Dimroth Rearrangement in Thiadiazole Synthesis

The Dimroth rearrangement is a well-known isomerization reaction, classically observed in 1,2,3-triazole and pyrimidine (B1678525) systems, where an endocyclic and an exocyclic heteroatom switch places. nih.govresearchgate.net While less common for the 1,3,4-thiadiazole system, a fascinating application of this rearrangement has been reported for the synthesis of 3-alkyl-5-allylamino-2-benzoylimino-1,3,4-thiadiazoles. researchgate.net

In this reported synthesis, the starting material is 5-allylamino-4-benzoyl-1,2,4-triazole-3-thione. researchgate.net Regioselective alkylation of this triazole with alkyl halides in a basic alcoholic solution unexpectedly leads to the rearranged 1,3,4-thiadiazole product instead of a simple alkylated triazole. The proposed mechanism involves the recyclization of the 1,2,4-triazole (B32235) ring to form the thermodynamically more stable 1,3,4-thiadiazole ring system. researchgate.net This fortuitous synthesis provides a novel and versatile method for accessing highly substituted 5-amino-2-imino-1,3,4-thiadiazole derivatives. researchgate.net

Structural Elucidation Methodologies for Synthesized Compounds

The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. mdpi.com In ¹H NMR spectra, characteristic signals for the allyl group protons (typically in the δ 5-6 ppm region for the methine and δ 4-5 ppm for the methylene (B1212753) protons) and aromatic protons can be identified. jmchemsci.com The NH proton of the amino group and the SH proton of the thiol group (if present in the thiol tautomer) often appear as broad singlets that are exchangeable with D₂O. nih.gov ¹³C NMR spectra are used to confirm the carbon framework, with the carbons of the thiadiazole ring appearing at characteristic chemical shifts (e.g., C2 and C5 carbons can be found in the range of δ 155-170 ppm). mdpi.comnih.gov Two-dimensional (2D) NMR techniques like HSQC and HMBC are invaluable for assigning specific proton and carbon signals and for determining connectivity, which is crucial for distinguishing between isomers (e.g., S- vs. N-alkylated products). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include N-H stretching vibrations (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C=S stretching for the thione tautomer. nih.govjmchemsci.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, confirming its molecular formula. mdpi.com High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further solidifying the elemental composition.

X-Ray Crystallography: For definitive structural proof, especially when isomerism is possible, single-crystal X-ray diffraction analysis is the gold standard. researchgate.net This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, allowing for the unambiguous determination of connectivity, conformation, and stereochemistry, which can be difficult to ascertain solely from spectroscopic data. kuleuven.be

The table below presents typical spectroscopic data for 1,3,4-thiadiazole derivatives.

TechniqueObservationInterpretationReference(s)
¹H NMRSignals at δ 9.9-10.5 ppm (singlet, D₂O exchangeable)N-H proton of the amine/amide group nih.gov
¹³C NMRSignals at δ 158-169 ppmCarbons of the 1,3,4-thiadiazole ring (C2, C5) mdpi.comnih.gov
IRAbsorption band at ~3200 cm⁻¹N-H stretching vibration nih.gov
IRAbsorption band at ~1620 cm⁻¹C=N stretching of the thiadiazole ring jmchemsci.com
Mass SpecMolecular ion peak (M⁺)Corresponds to the molecular weight of the compound mdpi.com
X-RayDefinitive bond lengths and anglesUnambiguous confirmation of isomeric structure kuleuven.beresearchgate.net

Biological Activity Investigations and Pharmacological Relevance

Anticancer Research

The 1,3,4-thiadiazole (B1197879) scaffold is a prominent feature in a multitude of compounds investigated for their anticancer properties. nih.govmdpi.com These derivatives have been explored for their capacity to inhibit the growth of cancer cells, trigger programmed cell death (apoptosis), and modulate the activity of specific molecular targets integral to cancer progression.

One study reported on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazoles, where certain derivatives displayed significant cytotoxicity against MCF-7 and HepG2 cancer cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 2.32 to 8.35 μM. mdpi.com Another investigation into disulfide derivatives containing a 1,3,4-thiadiazole moiety revealed a compound, 4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide, with potent inhibitory activity against MCF-7 and A549 cells, exhibiting IC₅₀ values of 1.78 μmol/L and 4.04 μmol/L, respectively. nih.gov Furthermore, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and tested against HepG-2 and A-549 cell lines, with one compound showing promising IC₅₀ values of 4.37±0.7 and 8.03±0.5 μM, respectively. nih.gov

These findings underscore the potential of the 1,3,4-thiadiazole scaffold to serve as a basis for the development of cytotoxic agents. The presence of the allyl group in 5-(Allylamino)-1,3,4-thiadiazole-2-thiol could influence its cytotoxic profile, a hypothesis that warrants direct experimental validation.

Table 1: Examples of In Vitro Cytotoxicity of Structurally Related 1,3,4-Thiadiazole Derivatives

Compound Type Cell Line IC₅₀ Value Reference
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives MCF-7 2.32 - 8.35 μM mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives HepG2 2.32 - 8.35 μM mdpi.com
4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide MCF-7 1.78 μmol/L nih.gov
4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide A549 4.04 μmol/L nih.gov
5-(thiophen-2-yl)-1,3,4-thiadiazole derivative HepG-2 4.37±0.7 μM nih.gov

This table presents data for compounds structurally related to this compound to illustrate the general cytotoxic potential of the 1,3,4-thiadiazole scaffold. Data for the specific subject compound is not available.

Structure-activity relationship (SAR) studies on 1,3,4-thiadiazole derivatives have provided valuable insights into the structural features that govern their anticancer activity. For the 5-substituted-2-thiol series, the nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating cytotoxic potency.

In a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, it was noted that the introduction of a piperazine (B1678402) ring through an acetamide (B32628) linker was advantageous for antiproliferative activity. mdpi.com Furthermore, the choice of substituent on the 5-phenyl ring can also impact activity, with electron-withdrawing groups like chlorine sometimes enhancing cytotoxicity. mdpi.com In another study of honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole scaffold, the substitution pattern on the thiadiazole ring was critical, with the most active compounds showing IC₅₀ values in the low micromolar range. mdpi.com The replacement of the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole (B1194373) isostere led to a significant decrease in activity, highlighting the importance of the sulfur-containing heterocycle. mdpi.com

For this compound, the allyl group at the 5-amino position is a key structural feature. The propenyl group, which is structurally similar to the allyl group, when present at the nitrogen atom of the amino group in a series of related compounds, resulted in potent antiproliferative activity against MCF-7 and HCT-116 cell lines. mdpi.com This suggests that small, unsaturated alkyl substituents at this position could be favorable for anticancer efficacy.

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to a variety of mechanisms. Many of these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This is often a key indicator of potential therapeutic efficacy.

Inhibition of specific enzymes that are crucial for cancer cell survival and proliferation is another major mechanism. The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed to inhibit a range of protein kinases, which are often dysregulated in cancer. nih.gov Some derivatives have also been investigated as inhibitors of topoisomerases, enzymes that are essential for DNA replication and repair.

Aromatase inhibition is another plausible mechanism of action for certain 1,3,4-thiadiazole derivatives, particularly in the context of hormone-dependent cancers like specific types of breast cancer. While direct evidence for aromatase inhibition by this compound is lacking, the structural features of the 1,3,4-thiadiazole ring are present in known aromatase inhibitors. Further investigation is required to determine if this specific compound or its derivatives exhibit this activity.

A critical aspect of anticancer drug development is the selectivity of a compound for cancer cells over healthy, non-cancerous cells. Several studies on 1,3,4-thiadiazole derivatives have included assessments of their cytotoxicity against normal cell lines.

For instance, a study on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds demonstrated that the most potent anticancer derivatives exhibited high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells. mdpi.com This selectivity is a promising characteristic for the development of therapeutic agents with a favorable safety profile. The evaluation of this compound for its selective cytotoxicity is a necessary step in assessing its therapeutic potential.

Antimicrobial Research

The 1,3,4-thiadiazole moiety is also a well-established pharmacophore in the design of antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi. The presence of both a sulfur atom and nitrogen atoms in the heterocyclic ring is thought to contribute to these properties.

While specific antibacterial data for this compound is not documented in the reviewed literature, numerous studies have confirmed the antibacterial potential of the 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold and its derivatives.

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. In one study, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine showed good inhibitory effects against S. aureus and Bacillus subtilis. nih.gov Another study on newly synthesized 1,3,4-thiadiazole derivatives reported significant activity against S. aureus and E. coli. ijpcbs.com

While a study on newly synthesized 1,3,4-thiadiazole compounds containing a D,L-methionine moiety investigated their activity against Bacillus anthracis, the specific derivatives differed significantly from this compound. researchgate.net The potential activity of this compound against B. anthracis remains to be experimentally determined.

Table 2: Examples of Antibacterial Activity of Structurally Related 1,3,4-Thiadiazole Derivatives

Compound Type Bacterial Strain Activity Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives Staphylococcus aureus Good inhibitory effects nih.gov
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives Bacillus subtilis Good inhibitory effects nih.gov
Novel 1,3,4-Thiadiazole derivatives Staphylococcus aureus Significant activity ijpcbs.com
Novel 1,3,4-Thiadiazole derivatives Escherichia coli Significant activity ijpcbs.com
5-amino-1,3,4-thiadiazole-2-thiol derivatives Staphylococcus aureus Noted antimicrobial activity

This table presents data for compounds structurally related to this compound to illustrate the general antimicrobial potential of the 1,3,4-thiadiazole scaffold. Data for the specific subject compound is not available.

Evaluation of Antifungal Activity

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated notable antifungal properties against various fungal strains. For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have been evaluated for their in vitro antifungal activity against Aspergillus niger and Candida albicans. The introduction of different substituents on the phenyl ring has been shown to modulate the antifungal spectrum and potency.

In other studies, metal complexes of 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been synthesized and screened for their antifungal efficacy. It was observed that the chelation of metal ions, such as Cu(II) and Ni(II), with these thiadiazole ligands can lead to an enhancement of antifungal activity compared to the ligands alone. For example, the Cu(II) chelate of 5-[4-chlorophenyl-(1,3,4-thiadiazol)-2-ylaminomethylene]-8-hydroxyquinoline was found to be the most active among the studied compounds. These findings underscore the potential of 5-amino-1,3,4-thiadiazole-2-thiol derivatives as a foundation for the development of novel antifungal agents.

Exploration of Antimycobacterial and Antituberculosis Properties

The search for new and effective treatments for mycobacterial infections, including tuberculosis, has led to the investigation of various heterocyclic compounds. The 1,3,4-thiadiazole scaffold has emerged as a promising candidate in this area. Research on [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, for example, has shown that some of these compounds exhibit weak activity against strains of Mycobacterium tuberculosis and Mycobacterium avium.

Anti-inflammatory Research Potential

Derivatives of 1,3,4-thiadiazole have been investigated for their anti-inflammatory properties. One study focused on two series of 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones. The results from pharmacological testing revealed that these compounds possess significant analgesic activity and moderate anti-inflammatory properties. The analgesic effects were evaluated using the acetic acid writhing test, where several compounds demonstrated high levels of activity. These findings suggest that the 1,3,4-thiadiazole nucleus can serve as a valuable template for the design of new anti-inflammatory and analgesic agents.

Antiviral Research Potential

The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, which suggests its potential for antiviral activity. Various derivatives of 2-amino-1,3,4-thiadiazole have been synthesized and evaluated for their antiviral effects, particularly against HIV. For instance, a series of 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives were synthesized and showed significant anti-HIV-1 activity at micromolar concentrations.

Furthermore, other studies have explored the activity of 1,3,4-thiadiazole derivatives against a range of DNA and RNA viruses. For example, 2-amino-5-(2-sulphamoylphenyl)-1,3,4-thiadiazole was found to reduce the replication of adenovirus, herpes simplex virus, poliovirus, echovirus, and coxsackie virus at varying concentrations. These results highlight the broad-spectrum antiviral potential of the 1,3,4-thiadiazole scaffold.

Diuretic Research

The diuretic potential of 5-amino-1,3,4-thiadiazole-2-thiol derivatives has been a significant area of investigation. These compounds are structurally related to established diuretic drugs like acetazolamide, which are known to exert their effects through the inhibition of carbonic anhydrase.

In Vivo Diuretic Activity Studies in Animal Models

Several studies have evaluated the diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives in rat models. In one such study, a series of 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were synthesized and found to exhibit significant diuretic action. The most active compounds were further investigated for their effects on urine volume and electrolyte excretion.

Another study on 5- and 2-thioate derivatives of 1,3,4-thiadiazoles also demonstrated diuretic activity in mice, as evidenced by increased urine volume and electrolyte excretion. The findings indicated that 5-methyl-substituted derivatives generally exhibited better diuretic effects than the 5-amino-substituted ones.

Below is a data table summarizing the diuretic activity of selected 5-amino-1,3,4-thiadiazole-2-thiol derivatives from a study in white rats.

CompoundDose (mg/kg)Urine Output (ml/100g/24h)Diuretic Activity Index (vs. Control)
Control-2.1 ± 0.11.0
Compound 2a104.8 ± 0.22.29
Compound 2c105.1 ± 0.32.43
Compound 2e105.5 ± 0.22.62
Hydrochlorothiazide256.2 ± 0.32.95
Acetazolamide255.8 ± 0.22.76

Data adapted from a study on novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. The specific structures of compounds 2a, 2c, and 2e are detailed in the source publication.

Correlation with Carbonic Anhydrase Inhibition Properties

The diuretic effect of many 1,3,4-thiadiazole derivatives is closely linked to their ability to inhibit carbonic anhydrase (CA), an enzyme involved in acid-base balance and fluid secretion. The inhibition of CA in the renal tubules leads to decreased reabsorption of sodium, bicarbonate, and water, resulting in diuresis.

Research has shown that derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) are potent inhibitors of human carbonic anhydrase isoenzymes, particularly hCA-II. The inhibitory potency of these compounds often surpasses that of the parent compound and can be comparable to or even greater than that of acetazolamide. The structure-activity relationship studies have indicated that the nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in determining the inhibitory activity against different CA isoforms.

The following table presents the carbonic anhydrase inhibition data for selected compounds.

CompoundhCA-I Ki (nM)hCA-II Ki (nM)
Acetazolamide25012
Compound 7e98.67.9

Data adapted from a study on 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives. Compound 7e is a specific derivative synthesized in the study.

Elucidation of Structure-Diuretic Activity Relationships

The 1,3,4-thiadiazole nucleus is a known scaffold for designing potent diuretic agents, with some acting as carbonic anhydrase inhibitors, similar to drugs like acetazolamide. biopolymers.org.uanuph.edu.ua Structure-activity relationship (SAR) studies on derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have elucidated key features for diuretic efficacy.

Investigations show that substitutions at both the 2- and 5-positions of the 1,3,4-thiadiazole ring are critical for diuretic activity. nih.gov For instance, a study on a series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives where the thiol group was substituted (S-alkylation) found that the nature of the substituent significantly impacts activity. Derivatives with a 5-benzylthio group were among the most active. biopolymers.org.uanuph.edu.ua Further modifications revealed that the presence of electron-withdrawing or electron-donating groups on the benzyl (B1604629) ring attached to the sulfur at position 2 modulated the diuretic effect. nuph.edu.ua

Another study highlighted that compounds with a methyl group at the 5-position demonstrated higher diuretic activity compared to those with an amino group at the same position. mdpi.comnih.gov The highest activity in one series was observed with a para-nitro-substituted benzene (B151609) ring attached to the 2-thioate group of a 5-methyl-1,3,4-thiadiazole. nih.gov This suggests that both electronic and steric factors of the substituents play a crucial role in the diuretic action of these compounds.

Table 1: Structure-Activity Relationship for Diuretic Activity of 1,3,4-Thiadiazole Derivatives

Position of Substitution Substituent Type Impact on Diuretic Activity Reference
Position 5 Methyl Group Higher activity compared to Amino group mdpi.comnih.gov
Position 2 (Thio-substitution) Benzyl Group High activity observed biopolymers.org.uanuph.edu.ua
Position 2 (Thio-substitution) Propanethioate Group Lower activity observed nih.gov
Substituent on Benzyl at Position 2 Electron-withdrawing/donating groups Modulates diuretic effect nuph.edu.ua

| Substituent on Benzene at 2-thioate | Para-nitro group (on 5-methyl variant) | Highest activity in the series | nih.gov |

Antioxidant Research

The 1,3,4-thiadiazole ring is a recognized pharmacophore in the design of compounds with antioxidant properties. researchgate.netderpharmachemica.com The ability of these compounds to scavenge free radicals and chelate metal ions contributes to this activity. nih.gov

The antioxidant potential of 1,3,4-thiadiazole derivatives is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method is frequently employed, where the ability of a compound to decolorize the purple DPPH solution indicates its radical scavenging capacity. researchgate.netderpharmachemica.com Other assays, such as the Ferric Reducing Antioxidant Power (FRAP) test and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS) assay, are also used to provide a comprehensive antioxidant profile. nih.govresearchgate.netmdpi.com

Studies on various series of 5-substituted-1,3,4-thiadiazole-2-thiols have demonstrated noticeable to very high antioxidant activities. researchgate.netresearchgate.net For example, a series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols were evaluated using both DPPH and ABTS assays, with three compounds exhibiting particularly high activity. researchgate.net In another study, thiazolidinone derivatives of 1,3,4-thiadiazole were tested, and one compound showed a DPPH scavenging activity of 33.98% and a 75% relative activity in the FRAP assay compared to Vitamin C. nih.gov

Table 3: In Vitro Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

Assay Method Compound Series/Number Key Finding Reference
DPPH & ABTS 5-Substituted-1,3,4-thiadiazole-2-thiols (3b, 3d, 3h) Exhibited very high antioxidant activities researchgate.net
DPPH 5-Amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles Most synthesized compounds showed noticeable antioxidant activity researchgate.net
DPPH Thiazolidinone-thiadiazole derivative (Compound 4) 33.98% DPPH scavenging activity nih.gov
FRAP Thiazolidinone-thiadiazole derivative (Compound 4) 75% activity relative to Vitamin C nih.gov

| DPPH & Nitric Oxide Scavenging | 1,3,4-Thiadiazole derivatives (IIIA2, IIIA4) | Showed good scavenging activity | derpharmachemica.com |

SAR studies have been crucial in identifying the molecular features that confer potent antioxidant activity to the 1,3,4-thiadiazole scaffold. A key finding is that structural modifications at the 5-position of the 1,3,4-thiadiazole ring, which has a fixed antioxidant thiol group at position 2, can lead to derivatives with a broad spectrum of antioxidant activity. researchgate.net The antioxidant potential is influenced by the nature of the substituent, with certain groups enhancing the ability to donate a hydrogen atom or delocalize an unpaired electron. researchgate.net

For thiazolidinone derivatives, it was found that phenyl-functionalized benzylidene and amino-carbonyl functional domains, along with chelating properties, correlated with antioxidant activity. nih.gov The presence of a free thiol group at the 2-position is often considered important for the antioxidant action of this class of compounds. Research on related polyphenolic compounds incorporating a thiazole (B1198619) ring (a related heterocycle) suggests that the core polyphenolic moiety (like a catechol group) provides the primary antioxidant effect, which can be modulated by substituents elsewhere on the heterocyclic ring. mdpi.com

Antiparasitic Research

The emergence of drug resistance and the limited availability of effective treatments for parasitic diseases necessitate the exploration of novel chemotherapeutic agents. The 1,3,4-thiadiazole scaffold has garnered attention in this area due to its diverse biological activities. Research into the antiparasitic potential of this compound and its analogs has focused on their effects against protozoan parasites and their interaction with crucial parasite enzymes.

Investigation of Trypanocidal Activity against Protozoan Parasites

The protozoan parasite Trypanosoma brucei is the causative agent of Human African Trypanosomiasis, also known as sleeping sickness. The search for new trypanocidal compounds is a critical area of medicinal chemistry. While direct studies on the trypanocidal activity of this compound are not extensively documented in publicly available literature, research on structurally related 1,3,4-thiadiazole derivatives provides valuable insights into the potential of this chemical class.

Studies on various 1,3,4-thiadiazoline derivatives have demonstrated their potential as trypanocidal agents. For instance, a series of 1,3,4-thiadiazoline compounds were synthesized and evaluated for their in vitro activity against Trypanosoma brucei brucei. scispace.com The results from these studies, often expressed as the half-maximal inhibitory concentration (IC50), indicate the compound's potency in inhibiting parasite growth.

In one such study, a series of 1,3,4-thiadiazoline derivatives were tested, with some compounds exhibiting moderate trypanocidal activity. scispace.com For example, one of the most active compounds in a tested series, a 1,3,4-thiadiazoline derivative, showed an IC50 value of 38.79 µM. scispace.com Other derivatives in the same study displayed higher IC50 values, suggesting lower activity. scispace.com Another study on aromatic thiosemicarbazones and their cyclized 1,3,4-thiadiazoline derivatives also revealed trypanocidal potential, with one of the most active thiadiazoline compounds showing an IC50 of 49.03 µM. academicjournals.org

The mechanism of action for the trypanocidal activity of thiosemicarbazones, the precursors to many 1,3,4-thiadiazolines, is thought to involve the inhibition of essential parasite enzymes like cysteine proteases. academicjournals.org These enzymes are crucial for the parasite's survival, playing roles in nutrient acquisition and evasion of the host immune system. academicjournals.org The structural similarity of this compound to these active compounds suggests that it could potentially exhibit similar trypanocidal properties, warranting further investigation.

Table 1: Trypanocidal Activity of Selected 1,3,4-Thiadiazoline Derivatives

Compound Series Most Active Compound Example IC50 (µM) against T. brucei brucei Reference
1,3,4-Thiadiazolines 1,3,4-Thiadiazoline (6) 38.79 scispace.com
Aromatic Thiosemicarbazone-derived 1,3,4-Thiadiazolines 1,3,4-Thiadiazoline (6b) 49.03 academicjournals.org

Potential Influence on Key Detoxification Enzymes

The ability of parasites to neutralize toxic compounds, including therapeutic drugs, is a significant factor in drug resistance. Detoxification enzymes, such as carbonic anhydrases, play a role in this process. The 1,3,4-thiadiazole scaffold is a known feature in a class of molecules that inhibit carbonic anhydrases. ncats.io

Research on derivatives of 5-amino-1,3,4-thiadiazole-2-thiol has shown their potential to act as carbonic anhydrase inhibitors. ncats.io These enzymes are involved in various physiological processes in both mammals and parasites. Inhibition of these enzymes can have significant biological effects. For example, studies on certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have explored their diuretic activity, which is linked to carbonic anhydrase inhibition. researchgate.net

While not directly focused on parasitic detoxification, the investigation of these compounds on mammalian enzymes provides a basis for their potential effects on homologous enzymes in parasites. The inhibition of parasitic carbonic anhydrases could disrupt the parasite's internal pH regulation and other vital physiological functions, presenting a potential avenue for antiparasitic drug development.

Furthermore, the influence of novel compounds on host liver enzymes is a crucial aspect of pharmacological research. Studies on some 1,3,4-thiadiazole derivatives have included assessments of their effects on liver enzyme activities in animal models. researchgate.net Such investigations are vital for understanding the broader biological impact of these compounds and their potential for further development as therapeutic agents. The core structure of this compound suggests that it could interact with these or similar enzymatic systems, a hypothesis that requires dedicated experimental validation.

Mechanistic Studies and Molecular Interactions

Elucidation of Molecular Mechanisms Underlying Biological Activities

The biological activities of 1,3,4-thiadiazole (B1197879) derivatives are often attributed to their ability to interact with various biological macromolecules. The core 1,3,4-thiadiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is a key pharmacophore that facilitates these interactions. For derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), the mechanism of action is frequently linked to enzyme inhibition.

The presence of the thiol (-SH) group and the amino (-NH) group at positions 2 and 5, respectively, are crucial for their biological effects. These functional groups can participate in hydrogen bonding, coordination with metal ions in enzyme active sites, and other non-covalent interactions. The tautomerism between the thiol and thione forms of the 1,3,4-thiadiazole-2-thiol (B7761032) ring system is also a significant factor in its biological activity, influencing its electronic and steric properties.

Enzyme Inhibition Kinetic Studies (e.g., Carbonic Anhydrase Isozymes)

A significant area of research for 1,3,4-thiadiazole derivatives has been their role as inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CAs are involved in numerous physiological processes, making them important drug targets.

While specific kinetic data for 5-(Allylamino)-1,3,4-thiadiazole-2-thiol is not extensively documented in publicly available research, studies on closely related 5-substituted-amino-1,3,4-thiadiazole-2-thiol derivatives provide valuable insights into their inhibitory potential against human carbonic anhydrase (hCA) isozymes I and II. These studies often utilize acetazolamide, a known sulfonamide CA inhibitor, as a reference compound.

The inhibition mechanism typically involves the coordination of the thiadiazole's exocyclic sulfur or nitrogen atoms to the zinc ion present in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule, thereby inhibiting the enzyme's catalytic activity.

Below is an interactive data table summarizing the inhibition constants (Kᵢ) of some 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives against hCA I and hCA II, which can serve as a model for the potential activity of related compounds.

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)
Acetazolamide25012
5-Amino-1,3,4-thiadiazole-2-sulfonamide75015
Derivative 7eNot specified7.9

This table is populated with data from studies on related sulfonamide derivatives of the 5-amino-1,3,4-thiadiazole scaffold and is intended to be illustrative of the potential inhibitory activity of this class of compounds.

Investigation of Ligand-Target Interactions and Binding Site Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of 1,3,4-thiadiazole derivatives within the active sites of their target enzymes. For carbonic anhydrase inhibitors, these studies reveal key interactions that contribute to their inhibitory potency.

Docking simulations of 1,3,4-thiadiazole-based inhibitors in the active site of hCA II have shown that the thiadiazole ring and its substituents form a network of interactions with key amino acid residues. The sulfonamide group, when present, typically anchors the inhibitor to the zinc ion. The nitrogen atoms of the thiadiazole ring can form hydrogen bonds with residues such as Thr199 and Thr200. Furthermore, the substituent at the 5-position of the thiadiazole ring can extend into a hydrophobic pocket of the active site, forming van der Waals interactions and further stabilizing the enzyme-inhibitor complex.

In the case of this compound, it is hypothesized that the allyl group would occupy this hydrophobic pocket. The amino group and the thiol/thione group would likely be involved in hydrogen bonding and potential coordination with the zinc ion, similar to other inhibitors of this class. The specific orientation and binding energy would, however, depend on the precise stereoelectronic properties of the entire molecule.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and interaction patterns. While specific molecular docking studies on 5-(Allylamino)-1,3,4-thiadiazole-2-thiol are not extensively documented in publicly available literature, research on structurally related 1,3,4-thiadiazole (B1197879) derivatives provides a framework for understanding its potential interactions.

For instance, studies on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives have demonstrated their potential as anticancer agents through molecular docking simulations. scielo.brnih.govnih.gov In one such study, a highly potent compound from the series was docked into the active site of dihydrofolate reductase (DHFR), a well-known anticancer drug target. nih.gov The results revealed a significant binding energy, supporting the observed biological activity. nih.gov

The general methodology for such docking studies often involves the use of software like Molecular Operating Environment (MOE) or VLifeMDS. scielo.bramazonaws.com The process includes the preparation of the protein crystal structure, often obtained from the Protein Data Bank (PDB), and the generation of low-energy conformers of the ligand. amazonaws.com The docking algorithm then systematically fits the ligand into the active site of the protein, and scoring functions are used to estimate the binding affinity, typically expressed in kcal/mol. amazonaws.com The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein are then analyzed to understand the basis of the binding.

Interactive Data Table: Example of Docking Results for a Related 1,3,4-Thiadiazole Derivative

CompoundTarget ProteinDocking Score (kcal/mol)Interacting Residues
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativeDihydrofolate Reductase (DHFR)-1.6 (E (Kcal/mol))Not specified in abstract

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for bioactivity.

QSAR studies have been successfully applied to various series of 1,3,4-thiadiazole derivatives. For example, a QSAR study was conducted on a series of 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. nih.govscilit.com This study utilized a stepwise linear regression analysis to correlate the inhibitory activity with various physicochemical, topological, and electronic descriptors. The resulting tetra-parametric model showed promising predictive ability, indicating that this approach is useful for modeling the activity of this class of compounds. nih.govscilit.com

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using various validation techniques, such as internal cross-validation (leave-one-out) and external validation with a separate test set of compounds.

While a specific QSAR model for this compound was not found, the existing research on related compounds suggests that its bioactivity could be predicted using similar methodologies. researchgate.net

Electronic-Topological Method (ETM) for Pharmacophore Identification

The Electronic-Topological Method (ETM) is a computational approach used to identify the pharmacophore of a series of biologically active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

There is no specific information available in the searched literature regarding the application of the Electronic-Topological Method (ETM) to identify the pharmacophore of this compound or its close derivatives. This suggests that this particular computational method may not have been extensively utilized for this class of compounds, or such studies are not widely published.

Theoretical Characterization of Molecular Structures and Reactivity

Theoretical calculations, particularly those based on density functional theory (DFT), are powerful tools for characterizing the molecular structure, electronic properties, and reactivity of chemical compounds. These studies can provide insights into bond lengths, bond angles, and the distribution of electrons within a molecule.

For derivatives of 1,3,4-thiadiazole, theoretical studies have been conducted to investigate their conformational structures and electronic properties. scielo.br These studies often involve geometry optimization to find the most stable conformation of the molecule. Key electronic parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.

A study on newly synthesized 1,3,4-thiadiazole compounds used the B3LYP hybrid functional level with a 6-311++g(2d,2p) basis set to obtain these parameters. scielo.br

Interactive Data Table: Example of Calculated Electronic Parameters for 1,3,4-Thiadiazole Derivatives

ParameterDescriptionExample Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -6.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -1.5
ΔE (LUMO-HOMO)Energy Gap4.0 to 4.5

Electrostatic Potential Mapping for Active Site Identification

Electrostatic potential (ESP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. The ESP map provides information about the distribution of charge and can be used to identify regions that are likely to be involved in electrostatic interactions with other molecules, such as the active site of a protein.

The ESP map typically uses a color spectrum to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent regions of intermediate potential.

For 1,3,4-thiadiazole derivatives, ESP maps can reveal the centers of reactivity. researchgate.net Studies have shown that the negative potential is often localized around the nitrogen and sulfur atoms of the thiadiazole ring, suggesting that these are likely sites for electrophilic attack or coordination with metal ions. scielo.brresearchgate.net The distribution of the electrostatic potential can be influenced by the nature of the substituents on the thiadiazole ring. researchgate.net For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the charge distribution and, consequently, the reactivity of the molecule. researchgate.net

Future Directions and Research Perspectives

Rational Design and Synthesis of Novel Derivatives with Optimized Bioactivity Profiles

The foundation for future research lies in the rational design and synthesis of new derivatives of 5-(Allylamino)-1,3,4-thiadiazole-2-thiol. The existing 1,3,4-thiadiazole-2-thiol (B7761032) core is a known pharmacophore, and structural modifications, particularly at the 5-position, are a proven strategy for enhancing biological activity. researchgate.net Future work should focus on modifying the allylamino side chain. The double bond in the allyl group, for instance, offers a reactive site for various chemical transformations, allowing for the introduction of diverse functional groups.

Key synthetic strategies could involve:

Modification of the Allyl Group: Introducing different substituents on the allyl chain could modulate the compound's lipophilicity, steric profile, and electronic properties, which are critical for receptor binding and pharmacokinetic properties.

Bioisosteric Replacement: The sulfur atom of the thiol group or the nitrogen atoms within the thiadiazole ring could be subjected to bioisosteric replacement to fine-tune the molecule's activity and selectivity.

Creation of Hybrid Molecules: Synthesizing hybrid compounds by linking the this compound scaffold with other known bioactive molecules could lead to derivatives with enhanced or entirely new pharmacological profiles. nih.gov

These synthetic endeavors should be guided by structure-activity relationship (SAR) studies to systematically map how each modification impacts biological efficacy. researchgate.net Research on related 5-substituted-1,3,4-thiadiazole-2-thiols has already demonstrated that even minor changes can lead to significant variations in antioxidant or other biological activities, providing a strong rationale for this approach. researchgate.net

Exploration of New Therapeutic Applications Beyond Current Scope

The 1,3,4-thiadiazole (B1197879) scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological effects, including antimicrobial, anticancer, diuretic, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.govnih.govresearchgate.net While initial studies may have focused on a specific activity for this compound, its structural features suggest a much broader therapeutic potential.

Future research should systematically screen the compound and its newly synthesized derivatives against a diverse range of biological targets. Potential new applications to explore include:

Antiviral and Antifungal Agents: The sulfur and nitrogen heteroatoms are known to be crucial for antimicrobial activity. nih.gov Given the rise of drug-resistant pathogens, exploring efficacy against various viral and fungal strains is a high-priority area.

Neurodegenerative Diseases: Some heterocyclic compounds play a role in modulating pathways related to neuroinflammation and oxidative stress, which are implicated in neurodegenerative disorders.

Metabolic Disorders: The ability of some thiadiazole derivatives to act as enzyme inhibitors, such as carbonic anhydrase inhibitors, suggests potential applications in metabolic diseases like diabetes and obesity. researchgate.netdrugbank.com

Cardiovascular Conditions: The antioxidant properties observed in similar thiadiazole-2-thiol compounds could be beneficial in conditions where oxidative stress is a key pathological factor. researchgate.net

A comprehensive screening approach, potentially using high-throughput methods, will be essential to uncover these untapped therapeutic possibilities and expand the clinical relevance of this chemical class.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery for Thiadiazoles

Modern drug discovery is increasingly driven by computational methods. For the this compound scaffold, these technologies can significantly accelerate the development process. researchgate.net

Key computational approaches include:

Molecular Docking: These simulations can predict how the compound and its derivatives bind to specific biological targets, such as enzymes or receptors. This helps in understanding the mechanism of action and in prioritizing the synthesis of compounds with the highest predicted affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a series of derivatives, these models can predict the activity of unsynthesized compounds, guiding rational design. researchgate.net

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This in silico analysis helps in identifying candidates with favorable drug-like properties early in the discovery pipeline, reducing late-stage failures. nih.gov

Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze vast datasets to identify novel patterns and predict bioactive molecules. For thiadiazoles, AI can be used to design novel derivatives with optimized polypharmacology—the ability to interact with multiple targets simultaneously. nih.gov

Integrating these computational tools into the research workflow will enable a more targeted, efficient, and cost-effective approach to developing new therapeutic agents from the this compound template.

Synergistic Approaches: Combination Therapies and Multi-Target Ligand Design

The complexity of many diseases, such as cancer and infectious diseases, often necessitates therapies that act on multiple biological pathways. Future research on this compound should explore its potential in synergistic strategies.

This can be pursued through two primary avenues:

Combination Therapy: Investigating the use of this compound or its derivatives in conjunction with existing drugs. This approach can enhance therapeutic efficacy, overcome drug resistance, or reduce the required dosage of one or both agents, thereby minimizing side effects. For example, its potential as an anticancer agent could be amplified when combined with standard chemotherapeutic drugs.

Multi-Target Ligand Design: A more sophisticated strategy involves designing single molecules that can modulate multiple targets. The inherent polypharmacology of the thiadiazole scaffold makes it an excellent candidate for this approach. nih.gov By strategically combining pharmacophoric elements, it may be possible to create derivatives of this compound that, for instance, inhibit a key cancer-related enzyme while also blocking a drug resistance pump.

These synergistic approaches represent a shift from the traditional "one drug, one target" paradigm to a more holistic therapeutic strategy, which is becoming increasingly important in modern medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Allylamino)-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide under acidic conditions. For example, 5-amino-1,3,4-thiadiazole-2-thiol (a precursor) is synthesized via refluxing thiosemicarbazide and CS₂ in HCl, followed by allylamine substitution. Optimization includes adjusting solvent polarity (e.g., ethanol or methanol), catalyst choice (e.g., glacial acetic acid), and reflux duration (5–6 hours). Ultrasound-assisted methods can enhance reaction efficiency by reducing time and improving yields . Post-synthesis, recrystallization from ethanol ensures purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N/C-S vibrations in thiadiazole rings at 1600–1400 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies allylamino proton signals (δ 5.0–6.0 ppm for CH₂=CH-) and thiadiazole ring carbons (δ 150–170 ppm) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N, S percentages .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though decomposition above 233°C requires rapid data collection .

Q. How does the thiol group in this compound influence its reactivity in organic synthesis?

  • Methodological Answer : The thiol (-SH) group acts as a nucleophile, enabling:

  • Alkylation : Reacts with benzyl halides or bromoalkanes in propan-2-ol under basic conditions (NaOH) to form S-alkyl derivatives .
  • Complexation : Binds transition metals (e.g., Cu²⁺) via thiolate bridges, forming complexes characterized by shifts in UV-Vis spectra and magnetic susceptibility .
  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate thiadiazole-imine derivatives, used in corrosion inhibition studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological or material properties of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Analyze electronic structure (e.g., HOMO-LUMO gaps) to predict reactivity and corrosion inhibition efficiency. For example, derivatives with electron-donating groups show higher adsorption energies on steel surfaces .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes or serotonin receptors). Derivatives with benzylthio substituents exhibit strong binding to antimicrobial targets (ΔG < −8 kcal/mol) .
  • Pass Online® : Screen derivatives for predicted bioactivity (e.g., antimicrobial, antidepressant) based on structural descriptors .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how are these validated experimentally?

  • Methodological Answer :

  • Antimicrobial Action : Thiadiazole derivatives disrupt bacterial cell membranes via thiol-mediated lipid peroxidation. Validation includes MIC assays against E. coli and S. aureus .
  • Antidepressant Effects : Derivatives like 5-benzylthio analogues modulate monoamine oxidase (MAO) activity. In vivo tests (e.g., forced swim test in rats) show reduced immobility time, correlating with increased serotonin levels .
  • Enzyme Inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) confirm non-competitive inhibition of acetylcholinesterase (IC₅₀ ~ 10 µM) .

Q. How is this compound applied in materials science, particularly in energy or corrosion inhibition?

  • Methodological Answer :

  • Perovskite Solar Cells : Acts as an interface modifier via thiol-metal coordination, improving charge transport. Devices with this modifier achieve PCE > 22% due to reduced recombination .
  • Corrosion Inhibition : Forms self-assembled monolayers on mild steel in HCl. Electrochemical impedance spectroscopy (EIS) shows >90% inhibition efficiency at 10 mM concentration, attributed to adsorption via sulfur and nitrogen lone pairs .

Q. How can researchers resolve contradictions in spectral data or crystallographic results for thiadiazole derivatives?

  • Methodological Answer :

  • Dynamic NMR : Resolve tautomerism (e.g., thione-thiol equilibria) causing signal splitting. Variable-temperature ¹H NMR (e.g., −40°C to 25°C) stabilizes dominant tautomers .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers with identical elemental composition but distinct fragmentation patterns .
  • Twinned Crystallography : Use SHELXL for refining structures from twinned crystals, common in thiadiazoles due to planar symmetry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5-(Allylamino)-1,3,4-thiadiazole-2-thiol
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Reactant of Route 2
5-(Allylamino)-1,3,4-thiadiazole-2-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.